6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
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Overview
Description
6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is a synthetic organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent reduction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyrimidinone moiety to a fully saturated pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-aminoethyl)-2-(pyridin-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
- 6-(2-aminoethyl)-2-(pyridin-4-yl)-3,4-dihydropyrimidin-4-one dihydrochloride
- 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-2-one dihydrochloride
Uniqueness
The uniqueness of 6-(2-aminoethyl)-2-(pyridin-3-yl)-3,4-dihydropyrimidin-4-one dihydrochloride lies in its specific substitution pattern on the pyridine ring and the dihydropyrimidinone moiety
Properties
CAS No. |
2680531-27-3 |
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Molecular Formula |
C11H14Cl2N4O |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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